molecular formula C22H32O4S B14485043 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid CAS No. 64955-08-4

3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid

Cat. No.: B14485043
CAS No.: 64955-08-4
M. Wt: 392.6 g/mol
InChI Key: WEKUZAVAERVMRW-UHFFFAOYSA-N
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Description

3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid: is an organic compound with the molecular formula C22H32O4S . It is a derivative of naphthalene, characterized by the presence of a dodecyl group, a hydroxyl group, and a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 3-Dodecyl-4-hydroxynaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the mixture for several hours to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, concentration, and reaction time. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form naphthols.

    Substitution: It can participate in electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Quinones

    Reduction: Naphthols

    Substitution: Various substituted naphthalenes

Scientific Research Applications

Chemistry: 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid is used as a surfactant in chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other organic compounds.

Biology: In biological research, this compound is used as a detergent to solubilize proteins and other biomolecules. It helps in the study of membrane proteins and their interactions.

Medicine: The compound has potential applications in drug delivery systems due to its surfactant properties. It can be used to formulate stable emulsions and micelles for targeted drug delivery.

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants. It is also used in the production of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better solubilization of hydrophobic molecules. It interacts with lipid bilayers and proteins, disrupting their structure and enhancing their solubility. The sulfonic acid group provides anionic character, which helps in the formation of micelles and emulsions.

Comparison with Similar Compounds

    Naphthalene-1-sulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in dye production.

    4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Used in the synthesis of dyes and as a reagent in analytical chemistry.

    2-Dodecylnaphthalene-1-sulfonic acid: Another dodecyl-substituted naphthalene sulfonic acid with similar surfactant properties.

Uniqueness: 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both a long dodecyl chain and a hydroxyl group, which enhance its surfactant properties. This combination allows for better interaction with hydrophobic and hydrophilic molecules, making it more versatile in various applications.

Properties

CAS No.

64955-08-4

Molecular Formula

C22H32O4S

Molecular Weight

392.6 g/mol

IUPAC Name

3-dodecyl-4-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C22H32O4S/c1-2-3-4-5-6-7-8-9-10-11-14-18-17-21(27(24,25)26)19-15-12-13-16-20(19)22(18)23/h12-13,15-17,23H,2-11,14H2,1H3,(H,24,25,26)

InChI Key

WEKUZAVAERVMRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)O)O

Origin of Product

United States

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